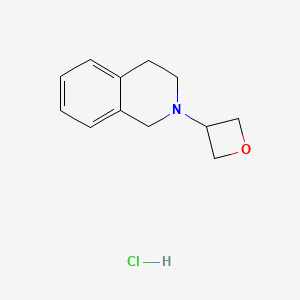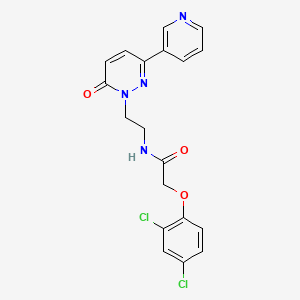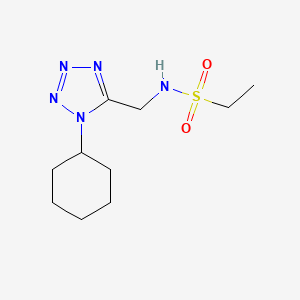![molecular formula C21H24N4O B2879471 3-cyclohexyl-N-(3-{imidazo[1,2-a]pyrimidin-2-yl}phenyl)propanamide CAS No. 847387-49-9](/img/structure/B2879471.png)
3-cyclohexyl-N-(3-{imidazo[1,2-a]pyrimidin-2-yl}phenyl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-cyclohexyl-N-(3-{imidazo[1,2-a]pyrimidin-2-yl}phenyl)propanamide is a complex organic compound that features a cyclohexyl group, an imidazo[1,2-a]pyrimidine moiety, and a phenyl group connected through a propanamide linkage
Mechanism of Action
Target of Action
The primary target of the compound “3-cyclohexyl-N-(3-{imidazo[1,2-a]pyrimidin-2-yl}phenyl)propanamide” is currently unknown. The compound belongs to a class of molecules known as imidazo[1,2-a]pyridines , which have been explored for their potential as covalent inhibitors in cancer treatment .
Mode of Action
Imidazo[1,2-a]pyridine derivatives have been studied for their potential as covalent inhibitors . Covalent inhibitors work by forming a covalent bond with their target, which can lead to irreversible inhibition of the target’s function .
Biochemical Pathways
Given the potential of imidazo[1,2-a]pyridine derivatives as covalent inhibitors , it can be inferred that the compound may affect pathways related to the function of its potential targets.
Result of Action
Based on the potential of imidazo[1,2-a]pyridine derivatives as covalent inhibitors , it can be hypothesized that the compound may have anticancer effects by inhibiting the function of its potential targets.
Biochemical Analysis
Biochemical Properties
Imidazole compounds are known to show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Cellular Effects
Imidazopyridine derivatives, which share a similar structure, have been shown to have anticancer activity against breast cancer cells .
Molecular Mechanism
Imidazo[1,2-a]pyridine derivatives have been shown to have potential as covalent anticancer agents .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-cyclohexyl-N-(3-{imidazo[1,2-a]pyrimidin-2-yl}phenyl)propanamide typically involves multistep organic synthesisThe reaction conditions often involve the use of organic solvents such as toluene or ethyl acetate, and catalysts like iodine or tert-butyl hydroperoxide (TBHP) to promote the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-cyclohexyl-N-(3-{imidazo[1,2-a]pyrimidin-2-yl}phenyl)propanamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic or electrophilic substitution reactions can occur, particularly at the imidazo[1,2-a]pyrimidine moiety.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.
Substitution: Halogenated solvents like dichloromethane or chloroform, with catalysts such as palladium on carbon (Pd/C).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
3-cyclohexyl-N-(3-{imidazo[1,2-a]pyrimidin-2-yl}phenyl)propanamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials and chemical processes
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,2-a]pyridine derivatives: These compounds share the imidazo[1,2-a]pyrimidine core and exhibit similar chemical reactivity and biological activity.
Cyclohexylamine derivatives: Compounds containing the cyclohexylamine group, which can also participate in similar chemical reactions.
Uniqueness
3-cyclohexyl-N-(3-{imidazo[1,2-a]pyrimidin-2-yl}phenyl)propanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to undergo diverse chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research .
Properties
IUPAC Name |
3-cyclohexyl-N-(3-imidazo[1,2-a]pyrimidin-2-ylphenyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N4O/c26-20(11-10-16-6-2-1-3-7-16)23-18-9-4-8-17(14-18)19-15-25-13-5-12-22-21(25)24-19/h4-5,8-9,12-16H,1-3,6-7,10-11H2,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKGNIINLCOZGQI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CCC(=O)NC2=CC=CC(=C2)C3=CN4C=CC=NC4=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 2,3-dihydropyrazolo[5,1-b]oxazole-6-carboxylate](/img/structure/B2879391.png)

![1-Ethyl-2-oxabicyclo[2.2.1]heptan-4-amine;hydrochloride](/img/structure/B2879397.png)


![2-Chloro-3-(trifluoromethyl)-6-[3-(trifluoromethyl)phenoxy]pyridine](/img/structure/B2879403.png)
![N-benzyl-N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B2879404.png)
![N-Ethyl-4-[4-(5-ethylpyrimidin-2-yl)piperazin-1-yl]pyrimidin-2-amine](/img/structure/B2879406.png)
![2-(4-Chlorophenyl)-5,6,7,8-tetrahydroimidazo[2,1-b][1,3]benzothiazole-3-carbaldehyde oxime](/img/structure/B2879407.png)
![1-[(3,4-dimethoxyphenyl)methyl]-3-[2-hydroxy-2-(3-methylthiophen-2-yl)ethyl]urea](/img/structure/B2879408.png)
![N-{1-[3-(dimethylamino)benzoyl]azetidin-3-yl}pyridazin-3-amine](/img/structure/B2879409.png)
![N-(4-methoxyphenethyl)-2-((6-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B2879410.png)

